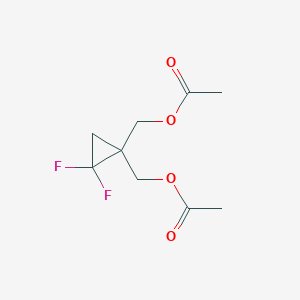
(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is an organic compound with the molecular formula C9H12F2O4 This compound is characterized by the presence of a difluorocyclopropane ring, which is a three-membered ring containing two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluorocarbene with an appropriate olefin to form the difluorocyclopropane ring. This reaction can be carried out under various conditions, including the use of metal catalysts and specific solvents to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of difluorocyclopropane derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include difluorocyclopropane derivatives with various functional groups, such as alcohols, amines, and carbonyl compounds. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology
These biomolecules can be used in various biological assays and studies to understand the role of fluorine in biological systems .
Medicine
In medicine, fluorinated compounds are often used in the design of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor for the synthesis of fluorinated drugs .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate involves its interaction with various molecular targets. The difluorocyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane: A simpler analog with similar structural features but lacking the acetate groups.
2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate: A closely related compound with different substituents on the cyclopropane ring.
Uniqueness
(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is unique due to the presence of both the difluorocyclopropane ring and the acetate groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H12F2O4 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
[1-(acetyloxymethyl)-2,2-difluorocyclopropyl]methyl acetate |
InChI |
InChI=1S/C9H12F2O4/c1-6(12)14-4-8(3-9(8,10)11)5-15-7(2)13/h3-5H2,1-2H3 |
InChI Key |
HHFRIKVEUQXMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CC1(F)F)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


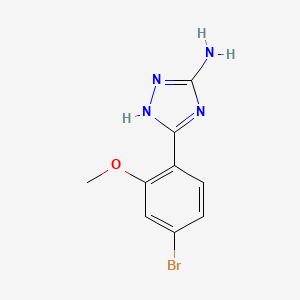
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
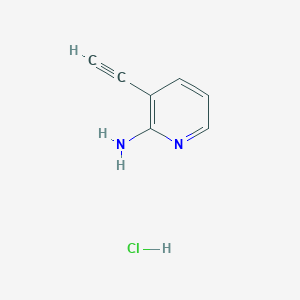
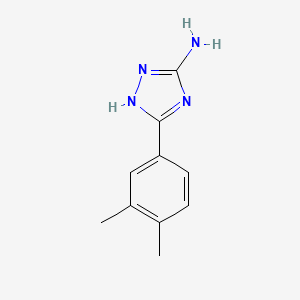
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
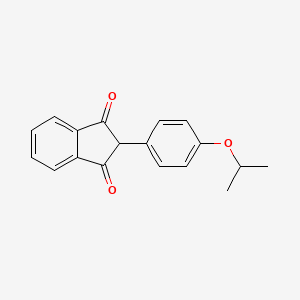

![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
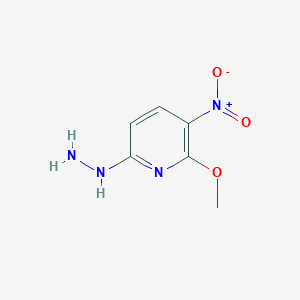
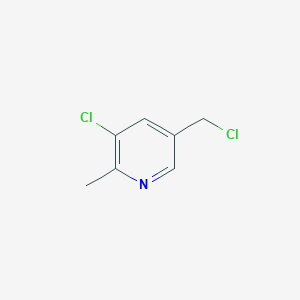
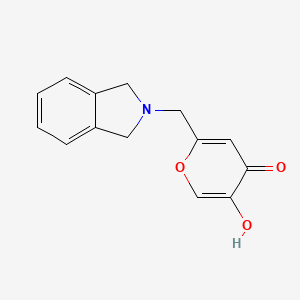

![1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676921.png)

